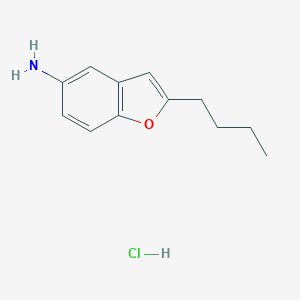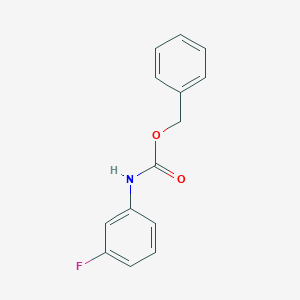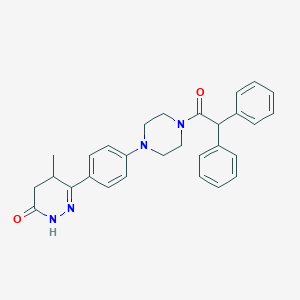
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DAPP is a small molecule that belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of DAPP is not fully understood, but it is believed to act on multiple targets in the body. DAPP has been shown to inhibit the activity of various enzymes, including tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DAPP also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
DAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DAPP induces apoptosis and inhibits angiogenesis by reducing the expression of pro-angiogenic factors. In neurodegenerative diseases, DAPP reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPP has several advantages for laboratory experiments, including its high degree of purity, stability, and solubility in water and organic solvents. However, DAPP has some limitations, including its low bioavailability and potential toxicity at high doses. These limitations need to be addressed in future studies to fully understand the potential of DAPP as a therapeutic agent.
Direcciones Futuras
Future research on DAPP should focus on elucidating its mechanism of action and identifying its molecular targets. The development of more potent and selective derivatives of DAPP may also lead to the discovery of novel therapeutic agents for various diseases. Additionally, the pharmacokinetics and toxicity of DAPP need to be further studied to determine its safety and efficacy in humans.
In conclusion, DAPP is a promising compound that has potential therapeutic applications in various diseases. Its synthesis has been optimized to produce high yields of the compound, making it a viable candidate for further research. However, further studies are needed to fully understand its mechanism of action, molecular targets, and safety profile.
Métodos De Síntesis
The synthesis of DAPP involves the reaction of 6-bromo-2-(phenylacetylamino)pyridine with diphenylacetylpiperazine in the presence of a palladium catalyst. The reaction yields DAPP as a white solid with a high degree of purity. The synthesis of DAPP has been optimized to produce high yields of the compound, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
DAPP has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, DAPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
150319-80-5 |
|---|---|
Nombre del producto |
6-(alpha,alpha-Diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
Fórmula molecular |
C29H30N4O2 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
Clave InChI |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



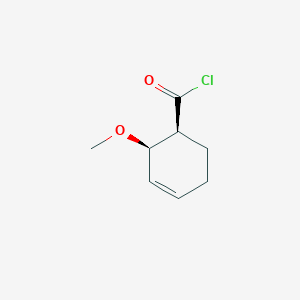
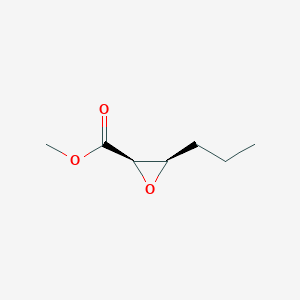

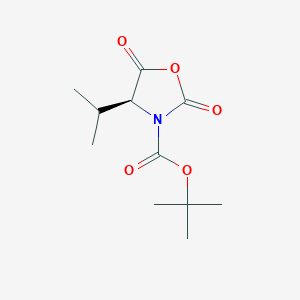
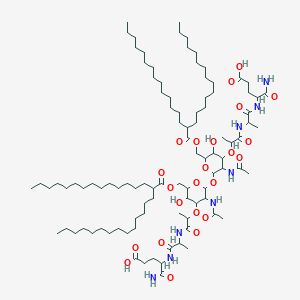
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)
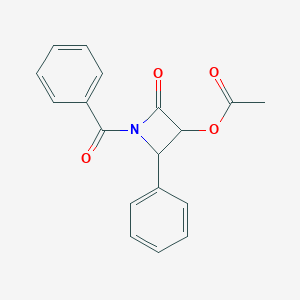
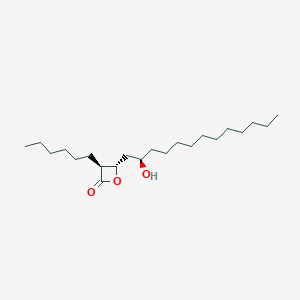
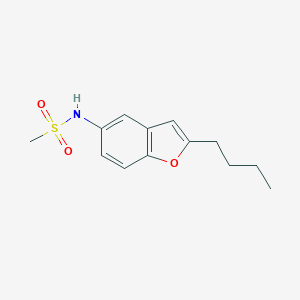
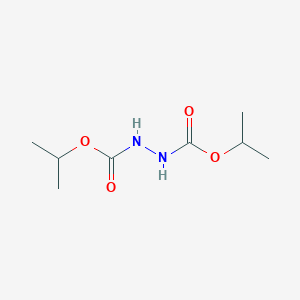
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
